molecular formula C29H22F2N6O2S3 B2513969 N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362507-86-6

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2513969
CAS No.: 362507-86-6
M. Wt: 620.71
InChI Key: BCFMCHNHWPGSKV-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring multiple pharmacophores, including a thiophene-2-carboxamide core, a 1,2,4-triazole ring, and a 4,5-dihydro-1H-pyrazole moiety substituted with fluorophenyl and thiophen-2-yl groups. The sulfanyl (-S-) linkage and oxoethyl spacer may enhance solubility and modulate binding interactions with biological targets .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22F2N6O2S3/c30-19-7-5-18(6-8-19)23-15-22(24-3-1-13-40-24)35-37(23)27(38)17-42-29-34-33-26(16-32-28(39)25-4-2-14-41-25)36(29)21-11-9-20(31)10-12-21/h1-14,23H,15-17H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMCHNHWPGSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22F2N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Construction of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne, typically under copper-catalyzed conditions (CuAAC).

    Attachment of the Thiophene Ring: The thiophene ring is attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable organometallic reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group in the molecule is susceptible to oxidation. Under controlled conditions, this group can form sulfoxide or sulfone derivatives. For example:

  • Reagents : Hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA).

  • Products : Sulfoxide (S=O) or sulfone (O=S=O) derivatives, altering the electronic properties of the compound.

Reduction Reactions

Reductive pathways primarily target the carbonyl group (C=O) in the 2-oxoethyl moiety:

  • Reagents : Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4).

  • Products : Conversion of the ketone group to a secondary alcohol (-CH2_2OH).

Additionally, the triazole ring’s nitrogen atoms may participate in hydrogenation under high-pressure conditions, though this is less explored for this compound.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl rings are electron-deficient due to the fluorine substituent, directing electrophiles to meta/para positions. Example reactions include:

  • Nitration :

    • Reagents : HNO3_3/H2_2SO4_4.

    • Products : Nitro (-NO2_2) derivatives at the meta position relative to fluorine .

| Reaction Type | Position | Product |
|--------------------|

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing pyrazole and triazole scaffolds. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as anticancer agents due to their ability to inhibit specific protein targets involved in tumor growth and proliferation. The incorporation of the thiophene and fluorophenyl groups in N-{[4-(4-fluorophenyl)-5-(...)} may enhance its efficacy against various cancer cell lines by improving bioavailability and target specificity .

Enzyme Inhibition

Compounds similar to N-{[4-(4-fluorophenyl)-5-(...)} have been studied for their ability to inhibit key enzymes involved in disease pathways. For example, some derivatives have demonstrated dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in inflammatory responses and cancer progression . This dual action could lead to innovative treatments for conditions such as autoimmune diseases and cancer.

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science. The photophysical properties of pyrazole derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of fluorinated groups can enhance electron mobility and stability in these materials .

Case Studies

  • Anticancer Screening : A study conducted on a library of compounds including those with similar scaffolds identified significant anticancer activity against multicellular spheroids, indicating potential for further development into therapeutic agents .
  • Enzyme Inhibition Studies : Research on pyrazolo[1,5-a]pyrimidines revealed their effectiveness as selective inhibitors against various kinases involved in cancer signaling pathways, demonstrating the relevance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s diverse functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Molecular Formula C₃₄H₂₄F₂N₆O₂S₃ (estimated) C₁₄H₇F₂N₃O₃S₂ C₂₈H₂₂ClFN₆S
Key Functional Groups Triazole, pyrazole, thiophene-carboxamide, sulfanyl Nitrothiophene, thiazole, difluorophenyl Thiazole, triazole, pyrazole, chlorophenyl
Purity/Yield Not reported 99.05% Not explicitly stated

Biological Activity

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its significant role in medicinal chemistry due to its diverse biological properties. The presence of multiple functional groups, including a triazole and a pyrazole moiety, enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to N-{[4-(4-fluorophenyl)-5-(...)} have shown promising in vitro activity against various cancer cell lines.

Key Findings:

  • Cell Line Studies : A study reported that thiophene derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM for the most active compounds .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to disrupt microtubule dynamics by binding to the colchicine site on tubulin, similar to the action of Combretastatin A-4 (CA-4) .
  • Apoptotic Induction : Another derivative induced apoptosis in K562 chronic myelogenous leukemia cells by activating caspases and causing mitochondrial dysfunction, indicating that similar mechanisms may be at play for N-{[4-(4-fluorophenyl)-5-(...)} .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Studies on related thiophene derivatives have demonstrated significant inhibitory effects against various bacterial and fungal strains.

Key Findings:

  • Inhibition Zones : Compounds derived from thiophene showed notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) : The derivatives exhibited low MIC values, indicating strong antimicrobial efficacy .
  • Dual Activity : Some studies suggest that these compounds possess both antimicrobial and antioxidant properties, making them multifunctional therapeutic agents .

Computational Studies

Computational analyses have been integral in understanding the binding interactions of thiophene derivatives with biological targets.

Key Findings:

  • Molecular Docking : Docking studies revealed strong interactions between the synthesized compounds and key residues in target proteins, correlating with their experimental activities .
  • Density Functional Theory (DFT) : DFT calculations provided insights into the electronic properties and stability of these compounds, supporting their potential as drug candidates .

Summary Table of Biological Activities

Activity TypeModel/SystemKey FindingsReference
AnticancerHep3B cell lineIC50 = 5.46 - 12.58 µM
Apoptosis InductionK562 leukemia cellsActivation of caspases 3 and 9
AntimicrobialVarious bacterial strainsSignificant inhibition zones
AntioxidantDPPH assayNotable antioxidant activity

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